4-(Methylnitrosamino)-4-(3-pyridyl)butanal (NNA) is a tobacco-specific nitrosamine (TSNA) primarily found in thirdhand smoke (THS) [, ]. It is formed from the reaction of nicotine, a major component of tobacco smoke, with nitrous acid (HONO), a common indoor air pollutant, long after active smoking has ceased [, ]. Unlike other TSNAs like NNK, which are present in both firsthand and thirdhand smoke, NNA is primarily found in THS, making it a unique marker for this type of exposure [].
NNA is classified as a genotoxic compound, meaning it can damage DNA and potentially lead to mutations that could contribute to the development of cancer []. Its presence in THS raises concerns about the potential health risks associated with exposure to this form of tobacco smoke contamination [, ].
NNA serves as a valuable tool for researchers investigating the long-term health effects of THS exposure [, ]. Its presence in indoor environments can be used to assess THS contamination levels and study the persistence of tobacco smoke toxins long after smoking has stopped [].
The synthesis of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal typically involves the nitrosation of 4-(3-pyridyl)butanal. The general synthetic route includes the following steps:
The molecular structure of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal features a butanal backbone with a methylated nitrosoamino group and a pyridine ring:
The compound's structure plays a crucial role in its biological activity, particularly in its interaction with cellular macromolecules .
4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal participates in various chemical reactions:
The major products from these reactions include other nitrosamines from oxidation and substituted pyridine derivatives from substitution reactions .
The mechanism of action for 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal primarily involves its ability to form DNA adducts:
Studies have shown that this compound can induce sister-chromatid exchanges and other genetic alterations in cellular systems, highlighting its role as a potent mutagen .
The physical and chemical properties of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal include:
Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed for characterization and quantification .
The primary applications of 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal are found in scientific research:
The compound is systematically named as 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)butanal under IUPAC conventions. This nomenclature specifies the nitrosamine group attached to a methyl substituent, a pyridine ring at the 3-position, and a four-carbon aldehyde chain. Alternate designations reflect historical or functional naming approaches, including:
Table 1: Common Synonyms
| Synonym | Context of Use |
|---|---|
| γ-(Methylnitrosoamino)-3-pyridinebutanal | Biochemical literature |
| 4-(N-Methyl-N-nitrosamino)-4-(3-pyridyl)-1-butanal | Analytical chemistry reports |
| NNA | Tobacco research shorthand |
These synonyms are extensively documented in chemical databases and research publications [2] [6] [8].
The compound’s molecular formula is C10H13N3O2, with a precise molecular weight of 207.23 g/mol. This formula accounts for the pyridine ring (C5H4N), the butanal chain (C4H7O), and the methylnitrosamino group (CH3N2O). The molecular weight is consistently verified across chemical reference sources and commercial standards [1] [2] [4].
Table 2: Atomic Composition
| Element | Count | Mass Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 10 | 120.11 |
| Hydrogen (H) | 13 | 13.10 |
| Nitrogen (N) | 3 | 42.03 |
| Oxygen (O) | 2 | 32.00 |
| Total | 207.23 |
The canonical SMILES string CN(N=O)C(CCC=O)c1cccnc1 encodes the compound’s connectivity: a methyl-nitrosamine group (CN(N=O) linked to a butanal chain (CCC=O) attached to the pyridine ring (c1cccnc1). The standard InChIKey InChI=1S/C10H13N3O2/c1-13(12-15)10(5-3-7-14)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3 provides a machine-readable descriptor of atomic coordinates, bonds, and stereochemical features. These identifiers enable precise chemical structure retrieval in computational and cheminformatics applications [7] [9].
Deuterated analogs are synthesized for metabolic tracing and quantitative mass spectrometry. The variant 4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal substitutes three hydrogen atoms with deuterium at the methyl group, yielding the formula C10H10D3N3O2 and a molecular weight of 210.25 g/mol. This isotopic labeling minimizes interference in detecting the native compound during biomonitoring studies [3] [10].
Table 3: Isotopic Variant Specifications
| Property | Native Compound | Deuterated Analog |
|---|---|---|
| Molecular Formula | C10H13N3O2 | C10H10D3N3O2 |
| Molecular Weight (g/mol) | 207.23 | 210.25 |
| Primary Application | Biomarker analysis | Internal standard in LC-MS |
CAS No.: 4299-57-4
CAS No.: 869-06-7
CAS No.: 147317-97-3
CAS No.: 147317-96-2
CAS No.: 34098-41-4
CAS No.: